

Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

[Get Quote](#)

An in-depth examination of the chemical properties, synthesis, and applications of **diisopropyl oxalate** as a versatile intermediate in organic synthesis and drug development.

Introduction

Diisopropyl oxalate, with the CAS number 615-81-6, is a diester of isopropanol and oxalic acid. It is a colorless liquid at room temperature and sees significant use as a reagent and intermediate in various chemical industries.^[1] For researchers and professionals in drug development, agrochemicals, and materials science, a thorough understanding of its properties and reactivity is crucial for its effective application. This guide provides a comprehensive overview of **diisopropyl oxalate**, focusing on its physicochemical data, synthesis protocols, safety information, and its role as a building block in the synthesis of more complex molecules.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **diisopropyl oxalate** is presented below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₄ O ₄	[1] [2]
Molecular Weight	174.19 g/mol	[2]
Appearance	Colorless liquid	[1]
Melting Point	-30 °C	[1]
Boiling Point	190 - 199.6 °C at 760 mmHg	[1] [3]
Density	1.002 - 1.034 g/cm ³	[1] [4]
Flash Point	75.3 °C	[1]
Vapor Pressure	0.339 mmHg at 25°C	[1]
Solubility	Insoluble in water; soluble in organic solvents	[1]
Refractive Index	1.4100 - 1.419	[1] [4]
InChI	<chem>InChI=1S/C8H14O4/c1-5(2)11-7(9)8(10)12-6(3)4/h5-6H,1-4H3</chem>	[3]
InChIKey	ITHNIFCFNUZYLQ-UHFFFAOYSA-N	[3]
SMILES	<chem>CC(C)OC(=O)C(=O)OC(C)C</chem>	[5]

Spectroscopic Data

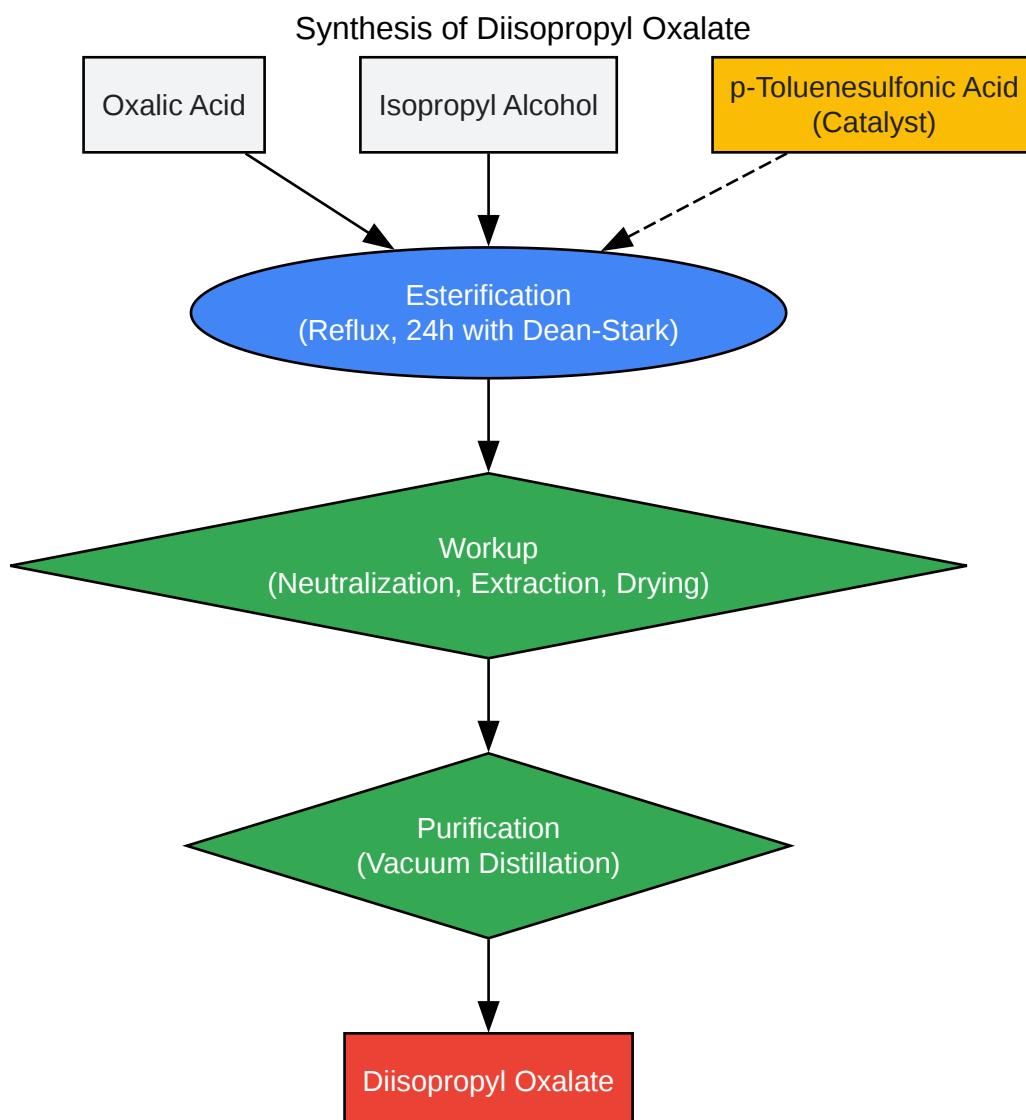
Spectroscopic data is critical for the identification and characterization of **diisopropyl oxalate**.

Spectrum Type	Data	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ 5.13 (hept, J= 6.3 Hz, 2H), 1.33 (d, J = 6.2 Hz, 12H)	[1]
¹³ C NMR	(100 MHz, CDCl ₃) δ 157.96, 71.44, 21.63	[1]
IR	Data available on PubChem and NIST WebBook	[3][6]
Mass Spec	GC-MS data available on PubChem	[3]

Synthesis and Experimental Protocols

Diisopropyl oxalate is typically synthesized via the esterification of oxalic acid with isopropyl alcohol. A detailed experimental protocol is provided below.

Synthesis of Diisopropyl Oxalate from Oxalic Acid and Isopropyl Alcohol


This procedure involves a classic Fischer esterification reaction, utilizing an acid catalyst and a Dean-Stark apparatus to remove water and drive the reaction to completion.

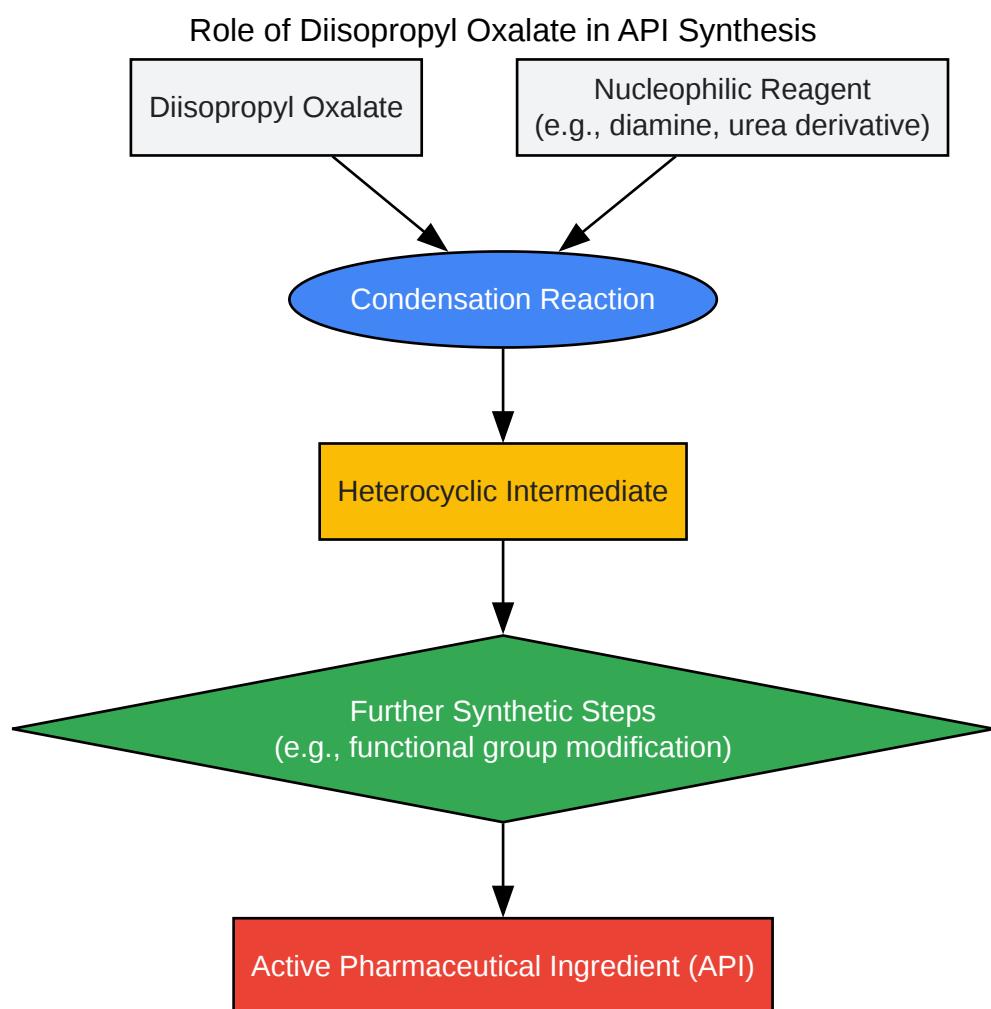
Materials:

- Oxalic acid
- Isopropyl alcohol
- p-toluenesulfonic acid monohydrate
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium chloride (NaCl)

Procedure:

- In a suitable laboratory reactor, add oxalic acid to isopropyl alcohol with stirring until a clear solution is formed.[1]
- Slowly add a solution of p-toluenesulfonic acid monohydrate in toluene to the reaction mixture.[1]
- Heat the reaction mixture to reflux and stir for 24 hours.[1] The water generated during the reaction is continuously removed using a Dean-Stark trap.[1]
- After 24 hours, cool the reaction mixture to room temperature.[1]
- Neutralize the mixture with saturated aqueous NaHCO_3 .[1]
- Perform a liquid-liquid extraction using toluene and water.[1]
- Combine the organic phases and wash with a saturated aqueous NaCl solution.[1]
- Separate the organic phase and remove the solvent under reduced pressure.[1]
- Purify the crude product by distillation under high vacuum to yield **diisopropyl oxalate** as a colorless oil.[1]

[Click to download full resolution via product page](#)


A flowchart illustrating the synthesis of **diisopropyl oxalate**.

Applications in Synthesis and Drug Development

Diisopropyl oxalate is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical, agrochemical, and adhesives/coatings industries.^[1] In the context of drug development, it serves as a versatile building block for the synthesis of more complex

molecules, including heterocyclic compounds that are often the core scaffolds of active pharmaceutical ingredients (APIs). While there is no evidence to suggest that **diisopropyl oxalate** has direct biological activity or interacts with signaling pathways, its role as a precursor is significant.

The reactivity of the ester groups in **diisopropyl oxalate** allows for various chemical transformations. For instance, it can undergo condensation reactions with nucleophiles to form heterocyclic rings. This is a common strategy in the synthesis of certain classes of drugs.

[Click to download full resolution via product page](#)

A diagram showing the logical flow of utilizing **diisopropyl oxalate** in API synthesis.

Safety and Handling

Diisopropyl oxalate is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[\[3\]](#)

GHS Hazard Statements:

- H227: Combustible liquid[\[3\]](#)
- H315: Causes skin irritation[\[3\]](#)
- H319: Causes serious eye irritation[\[3\]](#)
- H335: May cause respiratory irritation[\[3\]](#)

Precautionary Measures:

- Handle in a well-ventilated area.[\[3\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[\[3\]](#)
- Avoid contact with skin and eyes.[\[3\]](#)
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[3\]](#)
- Keep away from strong oxidizing agents.[\[1\]](#)

Conclusion

Diisopropyl oxalate is a commercially important chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its applications in the pharmaceutical and other industries are primarily as a building block for more complex molecules. For researchers in drug development, **diisopropyl oxalate** represents a versatile starting material for the synthesis of novel compounds. A clear understanding of its characteristics and safe handling procedures is essential for its effective and safe utilization in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diisopropyl oxalate synthesis - chemicalbook [chemicalbook.com]
- 2. Diisopropyl oxalate (CAS 615-81-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Diisopropyl oxalate | C8H14O4 | CID 69209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bocsci.com [bocsci.com]
- 5. chemscene.com [chemscene.com]
- 6. Dipropyl oxalate [webbook.nist.gov]
- To cite this document: BenchChem. [Diisopropyl Oxalate (CAS No. 615-81-6): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595506#diisopropyl-oxalate-cas-number-615-81-6\]](https://www.benchchem.com/product/b1595506#diisopropyl-oxalate-cas-number-615-81-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com